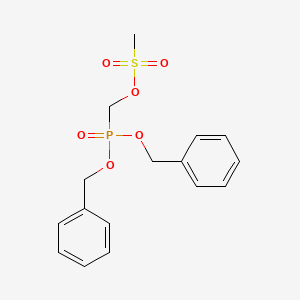

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is a useful research compound. Its molecular formula is C16H19O6PS and its molecular weight is 370.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Damage and Mutation Induction

(Bis(benzyloxy)phosphoryl)methyl methanesulfonate is part of a group of chemical compounds known for their ability to interact with DNA. For instance, methyl methanesulfonate (MMS) has been extensively studied for its role in inducing DNA damage and mutations. MMS is a direct-acting alkylating agent and has been shown to be a strong brain carcinogen but a poor hepatocarcinogen in rats. The compound's ability to cause tissue-specific carcinogenesis has been linked to the differential activation of stress-activated protein kinases in various tissues. For example, the c-Jun NH2-terminal kinase (JNK) and p38 are activated differently in the liver and brain of rats exposed to MMS, suggesting a tissue-specific signaling pathway that could explain the tissue-specific carcinogenic effects of MMS in vivo (Suh et al., 2000).

Effects on Reproduction and Development

Chemicals like this compound are studied for their potential effects on reproductive health. Certain compounds, similar in structure or function, have been shown to impact spermatogenesis and lead to chromosomal aberrations. For instance, methyl methanesulfonate and similar compounds have been associated with the induction of chromosome aberrations in mouse spermatogonia and the production of sperm abnormalities in mice (Léonard & Linden, 1972); (Wyrobek & Bruce, 1975).

Environmental Toxicity and Carcinogenesis

The environmental presence and carcinogenic potential of compounds related to this compound have been a subject of research. For instance, bis(2-Chloroethoxy)methane, a compound used primarily as a precursor in the synthesis of polysulfide elastomers, has been studied for its absorption, distribution, metabolism, and excretion in rats and mice. The study indicates the potential for BCM-derived radioactivity to be rapidly distributed to all tissues and excreted primarily in urine. The compound's metabolism involves cleavage of the ether linkage and further metabolism of 2-chloroethyl fragments, which may account for its cardiotoxicity observed in repeated dose studies (Black et al., 2007).

Epigenetic Effects

The epigenetic effects of chemicals structurally or functionally similar to this compound have been explored. Bisphenol A (BPA), for example, has been shown to induce epigenetic changes. Exposure to BPA can lead to alterations in DNA methylation and the transcription of genes involved in reproductive function and epigenetic processes. A study revealed that BPA disrupts reproductive processes likely via estrogenic mechanisms and that environmentally relevant concentrations of BPA are associated with altered transcription of key enzymes involved in DNA methylation maintenance (Laing et al., 2016).

Properties

IUPAC Name |

bis(phenylmethoxy)phosphorylmethyl methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19O6PS/c1-24(18,19)22-14-23(17,20-12-15-8-4-2-5-9-15)21-13-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZOCULTXAHDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19O6PS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2484865.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2484866.png)

![[(2Z)-3-Chloro-3-phenylprop-2-EN-1-ylidene]dimethylazanium perchlorate](/img/structure/B2484867.png)

![N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2484873.png)

![Methyl 3-[7-(4-chlorophenyl)-8-cyano[1,2,4]triazolo[1,5-a]pyridin-2-yl]propanoate](/img/structure/B2484875.png)

![3-Methyl-5-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2484876.png)

![N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B2484877.png)

![3-(4-fluorophenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484879.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2484883.png)